

# Application Notes and Protocols for Oral Administration of AZD5153 to Mice

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                               |           |  |  |  |
|----------------------|-------------------------------|-----------|--|--|--|
| Compound Name:       | AZD5153 6-Hydroxy-2-naphthoic |           |  |  |  |
|                      | acid                          |           |  |  |  |
| Cat. No.:            | B605767                       | Get Quote |  |  |  |

These application notes provide detailed protocols and supporting data for the oral administration of AZD5153, a potent and selective bivalent bromodomain and extraterminal (BET) inhibitor, to mice in preclinical cancer models. This document is intended for researchers, scientists, and drug development professionals.

### Introduction

AZD5153 is an orally bioavailable inhibitor that uniquely ligates both bromodomains (BD1 and BD2) of the BRD4 protein simultaneously.[1] BRD4 is an epigenetic reader that recruits transcriptional machinery to acetylated chromatin, regulating the expression of key oncogenes such as MYC.[1] By preventing BRD4 from binding to histones, AZD5153 disrupts chromatin remodeling and suppresses the transcription of growth-promoting genes, leading to apoptosis and tumor growth inhibition.[1]

Preclinical studies have demonstrated the in vivo efficacy of orally administered AZD5153 in various xenograft models, including hematologic malignancies, colorectal cancer, and diffuse midline glioma.[2] Developed for oral administration as a cocrystal,[3][4][5] its potent anti-tumor activity makes it a significant compound for preclinical evaluation.

## **Quantitative Data Summary**

The following tables summarize quantitative data from preclinical studies involving the oral administration of AZD5153 to mice.



Table 1: In Vivo Efficacy of Orally Administered AZD5153 in Mouse Xenograft Models

| Tumor Type                                     | Mouse<br>Model             | AZD5153<br>Oral Dose | Dosing<br>Schedule   | Outcome                                            | Citation |
|------------------------------------------------|----------------------------|----------------------|----------------------|----------------------------------------------------|----------|
| Colorectal<br>Cancer<br>(HCT116)               | Nude Mice                  | 5 mg/kg              | Daily for 3<br>weeks | Significantly reduced tumor volume                 |          |
| Acute<br>Myeloid<br>Leukemia<br>(AML)          | Xenograft<br>Model         | 3.6 or 5<br>mg/kg    | Daily                | Tumor stasis<br>or regression                      |          |
| Multiple<br>Myeloma<br>(MM)                    | Xenograft<br>Model         | 3.6 or 5<br>mg/kg    | Daily                | Tumor stasis or regression                         | [6]      |
| Diffuse Large<br>B-cell<br>Lymphoma<br>(DLBCL) | Xenograft<br>Model         | 3.6 or 5<br>mg/kg    | Daily                | Tumor stasis<br>or regression                      | [6]      |
| Diffuse<br>Midline<br>Glioma<br>(SF8628)       | Pons-<br>implanted<br>Mice | 50 mg/kg             | Daily for 2<br>weeks | Inhibited<br>tumor growth,<br>extended<br>survival | [2]      |

Note: One study reported efficacy using a 3 mg/kg daily intraperitoneal (I.P.) injection of a lipid nanoemulsion formulation in a hepatocellular carcinoma (HCC) model.[7][8] While not an oral administration, this data is relevant for alternative delivery strategies.

Table 2: Pharmacokinetic and Pharmacodynamic Parameters



| Parameter                  | Species       | Value                                  | Notes                                                                                                                                                                     | Citation  |
|----------------------------|---------------|----------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Pharmacodynam<br>ic Marker | Human         | Upregulation of<br>HEXIM1              | A key biomarker demonstrating peripheral target engagement.                                                                                                               | [1][3][9] |
| Pharmacodynam<br>ic Marker | Human / Mouse | Downregulation of MYC                  | A primary<br>downstream<br>target of BRD4<br>inhibition.                                                                                                                  | [1]       |
| Pharmacokinetic<br>s       | Human         | Dose-dependent                         | Minimal accumulation observed with repeat dosing.                                                                                                                         | [3][9]    |
| PK/PD<br>Correlation       | Mouse / Human | Mouse doses of<br>0.038-0.075<br>mg/kg | Correlated with human clinical exposures (10-15 mg) for exceeding biomarker thresholds (HEXIM1, HRR IC50). Note these are not the therapeutic doses for tumor regression. | [3][4]    |

Detailed pharmacokinetic parameters for AZD5153 in mice (e.g., Cmax, Tmax, AUC) are not readily available in the cited literature. Researchers should consider conducting a PK study as part of their experimental design to establish the optimal dosing regimen for their specific model.

## **Signaling Pathway**



AZD5153 acts by inhibiting the function of the BRD4 protein, a key regulator of gene transcription.



Click to download full resolution via product page



**Caption:** Mechanism of action of AZD5153 in the cell nucleus.

### **Experimental Protocols**

# Protocol 1: Preparation of AZD5153 Formulation for Oral Gavage

AZD5153 is a hydrophobic compound. A standard suspension can be prepared for oral gavage. As an alternative, a lipid nanoemulsion formulation has also been successfully used in preclinical studies.[7] This protocol details the preparation of a standard suspension.

### Materials:

- AZD5153 powder
- Vehicle components:
  - Carboxymethylcellulose sodium (CMC-Na)
  - Tween-80 (Polysorbate 80)
  - Sterile, purified water or saline
- Analytical balance
- Sterile containers (e.g., conical tubes)
- Magnetic stirrer and stir bar or homogenizer/sonicator

#### Procedure:

- Calculate Required Amounts: Determine the total volume of formulation needed based on the number of mice, their average weight, the dose (e.g., 5 mg/kg), and the dosing volume (typically 10 mL/kg). Calculate the required mass of AZD5153 and vehicle components.
  - Example Calculation for a 10 mL batch at 0.5 mg/mL (for a 5 mg/kg dose at 10 mL/kg):
    - AZD5153: 5 mg



- CMC-Na (for 0.5% solution): 50 mg (0.05 g)
- Tween-80 (for 0.1% solution): 10 μL (0.01 mL)
- Purified Water: q.s. to 10 mL
- Prepare the Vehicle (0.5% CMC-Na, 0.1% Tween-80): a. In a sterile container, add the calculated amount of CMC-Na to approximately 90% of the final required volume of sterile water. b. Stir continuously with a magnetic stirrer until the CMC-Na is fully dissolved. This may require stirring for an extended period. c. Add the calculated amount of Tween-80 and mix thoroughly. d. Adjust the final volume to 100% with sterile water.
- Prepare the AZD5153 Suspension: a. Accurately weigh the calculated amount of AZD5153 powder into a separate sterile vessel. b. Add a small volume of the prepared vehicle to the AZD5153 powder to create a paste. This helps wet the powder and prevent clumping. c. Gradually add the remaining vehicle to the paste while continuously mixing (e.g., vortexing or stirring). d. For a uniform and fine particle suspension, use a sonicator or homogenizer.
- Storage and Use: a. Store the suspension at 2-8°C, protected from light. b. Before each use, allow the suspension to reach room temperature and vortex vigorously for at least 30-60 seconds to ensure homogeneity and accurate dosing. Prepare fresh formulation as required by the stability of the compound in the vehicle.

## Protocol 2: Oral Gavage Administration Procedure in Mice

All animal procedures must be approved by the institution's Animal Care and Use Committee (ACUC) and performed by trained personnel.

#### Materials:

- Prepared AZD5153 formulation
- Appropriately sized syringes (e.g., 1 mL)
- Sterile, ball-tipped gavage needles (e.g., 20-gauge for an adult mouse)



- Animal scale
- Personal Protective Equipment (PPE)

#### Procedure:

- Dose Calculation: Weigh each mouse accurately immediately before dosing. Calculate the specific volume of the AZD5153 formulation to administer based on the mouse's body weight (e.g., for a 20g mouse at 10 mL/kg, the volume is 0.2 mL).
- Animal Restraint: Restrain the mouse firmly by scruffing the neck and back to immobilize the head and prevent movement. The body should be held securely with the head and neck extended in a straight line.
- Needle Insertion: a. Vigorously vortex the AZD5153 suspension and draw up the calculated volume into the syringe. b. Gently insert the gavage needle into the side of the mouth (in the diastema, the gap behind the incisors). c. Advance the needle along the roof of the mouth towards the esophagus. The mouse will typically swallow as the needle reaches the pharynx. d. Advance the needle smoothly and without resistance into the esophagus and down to the stomach. If resistance is met or the animal coughs, withdraw immediately and reposition.
- Dose Administration: Once the needle is correctly positioned, slowly depress the syringe plunger over 2-3 seconds to deliver the formulation.
- Withdrawal and Monitoring: a. After administration, gently and slowly withdraw the gavage needle. b. Return the mouse to its cage and monitor it for at least 10 minutes for any signs of distress, such as difficulty breathing or lethargy. Continue monitoring daily.

## **Experimental Workflow Visualization**

The following diagram illustrates a typical workflow for an in vivo efficacy study using oral administration of AZD5153.





Click to download full resolution via product page

**Caption:** General workflow for a preclinical xenograft study with AZD5153.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AZD5153: A Novel Bivalent BET Bromodomain Inhibitor Highly Active against Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BET bromodomain inhibition potentiates radiosensitivity in models of H3K27-altered diffuse midline glioma PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Oral Administration of AZD5153 to Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605767#how-to-administer-azd5153-orally-to-mice-in-preclinical-trials]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com